molecular formula C8H3BrClF5O B8241249 1-Bromo-3-chloro-5-(perfluoroethoxy)benzene

1-Bromo-3-chloro-5-(perfluoroethoxy)benzene

Cat. No.: B8241249
M. Wt: 325.46 g/mol
InChI Key: HYOCOGVUQVVFDE-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(perfluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and a perfluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-chloro-5-(perfluoroethoxy)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination and chlorination of a benzene derivative followed by the introduction of the perfluoroethoxy group. The reaction conditions often require the use of halogenating agents such as bromine and chlorine, along with catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-(perfluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the aromatic ring.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, and thiols. Conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts are commonly employed, with conditions including the use of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-chloro-5-(perfluoroethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-5-(perfluoroethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the halogen atoms and the perfluoroethoxy group influence the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles and electrophiles, as well as participation in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but with a fluorine atom instead of the perfluoroethoxy group.

    1-Bromo-3-chloro-5-iodobenzene: Contains an iodine atom, which affects its reactivity and applications.

    1-Bromo-3-chloro-5-methoxybenzene: Features a methoxy group, influencing its chemical properties and uses.

Uniqueness

1-Bromo-3-chloro-5-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct chemical properties such as increased stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable compounds.

Properties

IUPAC Name

1-bromo-3-chloro-5-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF5O/c9-4-1-5(10)3-6(2-4)16-8(14,15)7(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOCOGVUQVVFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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